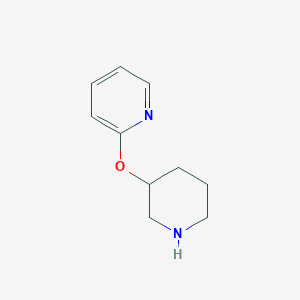

2-(Piperidin-3-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZFUIWKOIHVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396937 | |

| Record name | 2-(Piperidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862718-70-5 | |

| Record name | 2-(3-Piperidinyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862718-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-3-yloxy)pyridine from 3-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(Piperidin-3-yloxy)pyridine, a valuable building block in medicinal chemistry, starting from 3-hydroxypiperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to aid in understanding and practical application.

Introduction

This compound is a key intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system. Its synthesis requires a strategic approach to control reactivity and achieve good yields. The primary challenge lies in the selective formation of the ether linkage at the 3-position of the piperidine ring while managing the reactivity of the secondary amine. This guide details a robust and widely applicable three-step synthetic strategy:

-

N-Protection of 3-Hydroxypiperidine: The secondary amine of 3-hydroxypiperidine is protected to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

-

Ether Formation: The core ether linkage is formed through either a Williamson ether synthesis or a Mitsunobu reaction, coupling the N-protected 3-hydroxypiperidine with a suitable pyridine derivative.

-

N-Deprotection: The protecting group is removed from the piperidine nitrogen to yield the final target compound.

This guide will provide detailed protocols for each of these steps, enabling researchers to confidently replicate and adapt these methods for their specific needs.

Overall Synthetic Workflow

The synthesis of this compound from 3-hydroxypiperidine is a sequential process that ensures high selectivity and yield. The overall workflow is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 3-Hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

Reaction: Protection of the secondary amine of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.

Methodology:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Hydroxypiperidine | 1.0 eq. | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq. | Protecting Group Source |

| Triethylamine or NaHCO₃ | 1.5 - 2.0 eq. | Base |

| Dichloromethane or Dioxane/Water | 10-20 vol. | Solvent |

| Typical Yield | - | 85-95% |

Step 2: Synthesis of tert-Butyl 3-(Pyridin-2-yloxy)piperidine-1-carboxylate

This crucial step can be accomplished via two primary methods: the Williamson ether synthesis or the Mitsunobu reaction.

Reaction: Nucleophilic substitution of a 2-halopyridine with the alkoxide of N-Boc-3-hydroxypiperidine.

Methodology:

-

To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add 2-fluoropyridine or 2-chloropyridine (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition |

| Base | Sodium Hydride (NaH) |

| Pyridine Source | 2-Fluoropyridine or 2-Chloropyridine |

| Solvent | DMF or THF (anhydrous) |

| Temperature | 0 °C to 60-80 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-80% |

Reaction: A redox-condensation reaction between N-Boc-3-hydroxypiperidine and 2-hydroxypyridine.[1]

Methodology:

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.), 2-hydroxypyridine (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[1][2]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified directly by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

| Parameter | Condition |

| Reagents | PPh₃, DEAD or DIAD |

| Pyridine Source | 2-Hydroxypyridine |

| Solvent | THF (anhydrous) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Step 3: Synthesis of this compound

Reaction: Removal of the Boc protecting group under acidic conditions.

Methodology:

-

Dissolve tert-butyl 3-(pyridin-2-yloxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Add an excess of a strong acid, such as hydrochloric acid (4M solution in dioxane) or trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration.

-

To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution or NaOH), and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product.

| Parameter | Condition |

| Reagent | HCl (4M in dioxane) or TFA |

| Solvent | Dioxane, DCM, or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Data Summary

The following table summarizes the key parameters for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Protection | Boc₂O, Base | DCM or Dioxane/H₂O | 0 to RT | 12-16 | 85-95 |

| 2A | Williamson Ether Synthesis | NaH, 2-F-Pyridine | DMF or THF | 0 to 80 | 4-12 | 60-80 |

| 2B | Mitsunobu Reaction | PPh₃, DEAD/DIAD, 2-OH-Pyridine | THF | 0 to RT | 12-24 | 70-90 |

| 3 | N-Deprotection | HCl or TFA | Dioxane or DCM | RT | 1-4 | >90 |

Characterization Data

The final product, this compound, is typically a pale yellow solid or liquid.[3]

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H), 7.55 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H), 6.85 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 4.80-4.70 (m, 1H), 3.30-3.15 (m, 1H), 3.10-2.95 (m, 1H), 2.85-2.70 (m, 2H), 2.05-1.90 (m, 1H), 1.85-1.60 (m, 3H), 1.55-1.40 (m, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.8, 146.9, 138.8, 116.8, 111.3, 75.1, 46.2, 44.8, 30.7, 23.9.

Conclusion

The synthesis of this compound from 3-hydroxypiperidine is a well-defined process that can be achieved with high efficiency through a three-step sequence involving N-protection, ether formation, and deprotection. Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for constructing the key ether linkage, with the choice of method depending on the availability of starting materials and desired reaction conditions. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold.

References

Spectroscopic Profile of 2-(Piperidin-3-yloxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound 2-(Piperidin-3-yloxy)pyridine. Due to the limited availability of public domain experimental data for this specific molecule, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectroscopic properties of this compound, thereby facilitating its identification, characterization, and utilization in further research.

Introduction

This compound is a bifunctional molecule incorporating both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The pyridine ring serves as a key pharmacophore in numerous approved drugs, while the piperidine ring can influence physicochemical properties such as solubility and basicity, and provide a three-dimensional structure for stereospecific interactions. Accurate spectroscopic characterization is a critical first step in the synthesis and development of novel compounds based on this scaffold.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.2 | d | 1H | Pyridine H6 |

| ~7.5-7.6 | t | 1H | Pyridine H4 |

| ~6.8-6.9 | d | 1H | Pyridine H5 |

| ~6.7-6.8 | d | 1H | Pyridine H3 |

| ~4.8-5.0 | m | 1H | Piperidine H3 (CH-O) |

| ~3.0-3.2 | m | 2H | Piperidine H2eq, H6eq |

| ~2.6-2.8 | m | 2H | Piperidine H2ax, H6ax |

| ~1.8-2.0 | m | 2H | Piperidine H4eq, H5eq |

| ~1.5-1.7 | m | 2H | Piperidine H4ax, H5ax |

| Variable | br s | 1H | Piperidine NH |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | Pyridine C2 |

| ~147-149 | Pyridine C6 |

| ~138-140 | Pyridine C4 |

| ~116-118 | Pyridine C5 |

| ~110-112 | Pyridine C3 |

| ~75-78 | Piperidine C3 |

| ~45-48 | Piperidine C2, C6 |

| ~30-33 | Piperidine C4 |

| ~20-23 | Piperidine C5 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch (Piperidine) |

| ~3050-3100 | Weak-Medium | C-H stretch (Aromatic, Pyridine) |

| ~2850-2950 | Medium-Strong | C-H stretch (Aliphatic, Piperidine) |

| ~1590-1610 | Strong | C=N, C=C stretch (Pyridine ring) |

| ~1470-1490 | Medium | C=C stretch (Pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (Aryl ether) |

| ~1100-1150 | Strong | C-N stretch (Piperidine) |

| ~750-800 | Strong | C-H out-of-plane bend (Pyridine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 178.11 | [M]⁺ (Molecular Ion for C₁₀H₁₄N₂O) |

| 179.12 | [M+H]⁺ (Protonated Molecule) |

| 95.05 | [C₅H₄NO]⁺ (Fragment from cleavage of ether bond) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Set the spectral width to encompass a chemical shift range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Integrate all signals and determine the multiplicity of each peak (singlet, doublet, triplet, multiplet, etc.).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

Use a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

-

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

For a liquid sample or solution (Thin Film): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or clean ATR crystal before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by coupling the mass spectrometer to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Select an appropriate ionization technique. Electrospray Ionization (ESI) is suitable for this polar molecule and will likely produce the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and will generate the molecular ion [M]⁺ and characteristic fragment ions.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or protonated molecule to induce fragmentation and analyze the resulting fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Piperidin-3-yloxy)pyridine

Disclaimer: Direct pharmacological data for 2-(Piperidin-3-yloxy)pyridine is not extensively available in public literature. This guide synthesizes information from structurally related piperidine and pyridine derivatives to postulate potential mechanisms of action and provide a framework for its investigation. The presented data and pathways are derived from these related compounds and should be considered as predictive for this compound, requiring experimental validation.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential pharmacological activities, relevant experimental protocols, and associated signaling pathways for this compound and its analogs.

Postulated Mechanisms of Action

The chemical scaffold of this compound, featuring both a piperidine and a pyridine ring, is common in a variety of pharmacologically active agents. Based on the activities of structurally similar molecules, several primary mechanisms of action can be hypothesized. These include interactions with sigma receptors, serotonin receptors, nicotinic acetylcholine receptors, and potential enzymatic inhibition.

Piperidine moieties are prevalent in ligands that bind to sigma (σ) receptors, which are unique transmembrane proteins involved in cellular signaling and regulation. Derivatives of piperidine have shown high affinity for both σ-1 and σ-2 receptor subtypes.[1][2][3][4][5] The interaction with these receptors can modulate various downstream signaling pathways, influencing processes such as neuropathic pain and neurological disorders.[2]

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine-Pyridine Derivatives

| Compound/Derivative Class | σ-1 Receptor Ki (nM) | σ-2 Receptor Ki (nM) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >420 (290-fold selectivity) | [2] |

| Piperidine-based histamine H3 ligands | 3.3 - 28 | 4 - 116 | [4][5] |

| 2-(Piperidin-3-yl)phthalimide derivative 6 | >10,000 | 2,200 | [1] |

The piperidine and pyridine structures are also key components of ligands targeting the serotonergic system. This includes direct binding to serotonin (5-HT) receptors and inhibition of the serotonin transporter (SERT).[1][6][7][8][9] Such interactions are central to the mechanism of many antidepressant and antipsychotic drugs. Certain 2-(piperidin-3-yl)phthalimides have demonstrated nanomolar to low-micromolar binding affinities for 5-HT2A, 5-HT2B, and 5-HT3 receptors.[1]

Table 2: Serotonin Receptor and Transporter Binding Affinities of Representative Piperidine-Pyridine Derivatives

| Compound/Derivative Class | Target | Ki (nM) | Reference |

| 2-(Piperidin-3-yl)phthalimide derivative 6 | 5-HT2B | 561 | [1] |

| 2-(Piperidin-3-yl)phthalimide derivative 6 | 5-HT3 | 536 | [1] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | [7] |

| Pyrido[1,2-c]pyrimidine derivatives | 5-HT1A | High Affinity (qualitative) | [9] |

The pyridine moiety is a well-known pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs).[10][11][12][13][14][15] Compounds containing a 3-pyridyl ether, similar to the structure of this compound, have been identified as potent and selective ligands for nAChR subtypes, particularly the α4β2 subtype.[14] These interactions can be agonistic, antagonistic, or allosteric, leading to a range of effects on cholinergic neurotransmission.

Table 3: Nicotinic Acetylcholine Receptor Binding Affinities of Representative Pyridyl Ether and Piperidine Derivatives

| Compound/Derivative Class | nAChR Subtype | Ki (pM) | Activity | Reference |

| 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380) | α4β2 | 46 - 48 | Ligand | [14] |

| 3'- (substituted pyridinyl)-deschloroepibatidine analogs | α4β2* | 130 | Antagonist | [15] |

| Piperidine-spirooxadiazole derivatives | α7 | IC50: 3,300 - 13,700 (nM) | Antagonist | [11] |

Recent studies have identified compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and epigenetic regulation.[16][17][18][19][20] LSD1 is a therapeutic target in oncology, and its inhibition can lead to changes in gene expression and halt cancer cell proliferation.[16][17]

Table 4: LSD1 Inhibitory Activity of Representative Piperidine-Pyridine Derivatives

| Compound/Derivative Class | LSD1 Ki (nM) | Cell Proliferation IC50 (nM) | Reference |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | 29 | 280 (in leukemia cells) | [16][17] |

| Pyrrolo[2,3-c]pyridine derivative 46 | IC50: 3.1 | 0.6 (in MV4;11 cells) | [19][20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of this compound. Below are generalized protocols for key assays relevant to the postulated mechanisms of action.

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., σ-1, 5-HT2A, α4β2 nAChR).

-

Radioligand specific for the target receptor (e.g., [³H]-DTG for sigma receptors, [³H]-Ketanserin for 5-HT2A, [³H]-Epibatidine for nAChRs).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (specific to the receptor, e.g., Tris-HCl with appropriate ions).

-

Non-specific binding determinator (a high concentration of a known unlabeled ligand).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the incubation buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

-

Initiate the binding reaction by adding the radioligand at a fixed concentration (typically at or below its Kd value).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

This protocol describes a method to measure the inhibitory activity of a compound against the LSD1 enzyme.[22][23][24]

-

Materials:

-

Recombinant human LSD1 enzyme.

-

LSD1 substrate (e.g., a di-methylated histone H3K4 peptide).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Developer solution containing a detection reagent (e.g., Amplex Red) and horseradish peroxidase (HRP).[25]

-

Test compound (this compound) at various concentrations.

-

A known LSD1 inhibitor as a positive control (e.g., Tranylcypromine).

-

384-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Add assay buffer and LSD1 enzyme to the wells of the microplate.

-

Add the test compound at various concentrations or the positive control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the LSD1 substrate.

-

Incubate at 37°C for a specific time (e.g., 60 minutes). The LSD1 enzyme will demethylate the substrate, producing hydrogen peroxide (H₂O₂) as a byproduct.

-

Stop the reaction and add the developer solution. The HRP in the developer will react with the H₂O₂ to convert the detection reagent into a fluorescent product.

-

Incubate for a short period (e.g., 5-15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and a general experimental workflow.

Caption: Hypothetical GPCR signaling cascade for this compound.

Caption: Postulated mechanism of LSD1 inhibition and its epigenetic consequence.

References

- 1. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. theraindx.com [theraindx.com]

- 21. benchchem.com [benchchem.com]

- 22. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. epigentek.com [epigentek.com]

- 25. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-3-yloxy)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yloxy)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety through an ether bond. This structural motif is of significant interest in medicinal chemistry, as both piperidine and pyridine rings are prevalent scaffolds in a wide range of biologically active molecules and approved pharmaceuticals. Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound hydrochloride. It also outlines detailed experimental protocols for the determination of key parameters and presents a potential synthetic route and a conceptual signaling pathway to highlight its possible biological relevance.

Chemical Identity and Core Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| CAS Number | 1185310-55-7 | N/A |

| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Chemical Structure |  | N/A |

| Predicted Melting Point | Not available | N/A |

| Predicted Aqueous Solubility | Not available | N/A |

| Predicted pKa | Not available | N/A |

| Predicted logP | Not available | N/A |

Note: Predicted values are generated using computational models such as those available in software suites like ACD/Percepta and are intended as estimations in the absence of experimental data.[2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Physicochemical Characterization

Due to the lack of specific experimental data for this compound hydrochloride, this section provides detailed, generalized protocols for determining its key physicochemical properties, based on established methods for similar amine hydrochloride salts and piperidine derivatives.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) starting approximately 20°C below the estimated melting point.

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.

Caption: A potential synthetic pathway for the target compound.

Potential Biological Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS). The pyridine ring is also a common feature in pharmacologically active molecules. The combination of these two moieties in this compound suggests potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

For illustrative purposes, the diagram below conceptualizes how a molecule with this scaffold might act as a competitive antagonist at a generic GPCR.

Conceptual Signaling Pathway: GPCR Antagonism

Caption: A conceptual diagram of competitive antagonism at a GPCR.

Conclusion

While specific experimental data for this compound hydrochloride is limited in publicly accessible literature, this guide provides a robust framework for its physicochemical characterization. The provided protocols for determining melting point, solubility, pKa, and logP are standard methods applicable to this class of compound. The structural motifs present in this compound hydrochloride suggest its potential as a valuable building block in drug discovery, warranting further investigation into its biological activities and physicochemical properties to fully elucidate its therapeutic potential. The use of predictive software can offer valuable initial insights to guide experimental work.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. slashdot.org [slashdot.org]

- 11. acdlabs.com [acdlabs.com]

- 12. labscorps.co.uk [labscorps.co.uk]

The Biological Targets of 2-(Piperidin-3-yloxy)pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(piperidin-3-yloxy)pyridine represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of neurological and inflammatory disorders. Their unique structural motif, combining a pyridine ring with a piperidin-3-yloxy moiety, allows for diverse interactions with a range of biological targets. This technical guide provides a comprehensive overview of the identified biological targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The ability of this scaffold to effectively cross the blood-brain barrier further enhances its appeal for the development of centrally acting therapeutics.

Identified Biological Targets

Research has identified several key biological targets for various derivatives of the this compound scaffold. These include the α7 nicotinic acetylcholine receptor, sigma receptors (σ₁ and σ₂), and serotonin receptors (5HT₂B and 5HT₃).

α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

A significant focus of research on this compound derivatives has been their modulation of the α7 nicotinic acetylcholine receptor. This ligand-gated ion channel is a key player in cognitive function and the regulation of the inflammatory cascade.

A study by Clark et al. identified a series of 2-((pyridin-3-yloxy)methyl)piperazines as potent modulators of the α7 nAChR. The table below summarizes the activity of two lead compounds from this study.

| Compound ID | Structure | Activity Type | EC₅₀ (μM) | % Max Response |

| (R)-18 | Oxazolo[4,5-b]pyridine derivative | Agonist | 0.2 | 100 |

| (R)-47 | 4-methoxyphenylurea derivative | Silent Agonist | - | - |

Note: EC₅₀ represents the concentration of the compound that elicits 50% of the maximal response. A silent agonist binds to the receptor but does not elicit a significant functional response on its own, though it can modulate the receptor's response to other ligands.

The functional activity of the 2-((pyridin-3-yloxy)methyl)piperazine derivatives at the α7 nAChR was determined using a calcium imaging assay in SH-EP1 cells stably expressing the human α7 nAChR.

-

Cell Culture: SH-EP1 cells stably expressing the human α7 nAChR were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

-

Cell Plating: Cells were plated into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution was removed, and the cells were washed with the buffered salt solution. Test compounds, including the 2-((pyridin-3-yloxy)methyl)piperazine derivatives, were then added to the wells at various concentrations.

-

Calcium Flux Measurement: Changes in intracellular calcium concentration were measured using a fluorescence plate reader. The fluorescence intensity was monitored before and after the addition of an α7 nAChR agonist (e.g., acetylcholine or a selective agonist) in the presence and absence of the test compounds.

-

Data Analysis: The change in fluorescence intensity was used to determine the agonist or modulatory activity of the compounds. EC₅₀ and percent maximal response values were calculated from concentration-response curves using non-linear regression analysis.

Activation of the α7 nAChR on immune cells, such as macrophages, triggers an anti-inflammatory signaling cascade. This pathway is crucial for the "cholinergic anti-inflammatory pathway," a neural circuit that regulates systemic inflammation. The activation of α7 nAChR by agonists leads to the inhibition of pro-inflammatory cytokine production through two primary mechanisms: the inhibition of the NF-κB pathway and the activation of the JAK2/STAT3 pathway.

Sigma (σ) and Serotonin (5HT) Receptors

Derivatives containing the piperidin-3-yl moiety have also been shown to interact with sigma and serotonin receptors. A study on 2-(piperidin-3-yl)phthalimides, which share the core piperidin-3-yl structure, identified binding affinities for σ₁, σ₂, 5HT₂B, and 5HT₃ receptors.

The following table summarizes the binding affinities (Ki) of a representative 2-(piperidin-3-yl)phthalimide derivative for various sigma and serotonin receptors.

| Compound ID | Target Receptor | Kᵢ (nM) |

| 6 | σ₁ | >10,000 |

| σ₂ | 2200 | |

| 5HT₂B | 561 | |

| 5HT₃ | 536 |

Note: Kᵢ represents the inhibitory constant, which is a measure of the compound's binding affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

The binding affinities of the 2-(piperidin-3-yl)phthalimide derivatives were determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells stably expressing the target human receptors (σ₁, σ₂, 5HT₂B, or 5HT₃) or from appropriate tissue homogenates (e.g., rat brain) were prepared by homogenization and centrifugation.

-

Radioligand: A specific radioligand for each receptor was used. For example:

-

Sigma Receptors: [³H]-DTG (1,3-di-o-tolylguanidine)

-

Serotonin Receptors: [³H]-Serotonin or a specific antagonist radioligand.

-

-

Assay Incubation: The membrane preparation was incubated with the radioligand and varying concentrations of the test compound (the 2-(piperidin-3-yl)phthalimide derivative) in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Radioactivity Measurement: The amount of radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The signaling pathways for sigma and serotonin receptors are complex and varied. The following diagrams provide a simplified overview of the primary signaling mechanisms for the identified receptor subtypes.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and is involved in cellular stress responses.

Structure-Activity Relationship of 2-(Piperidin-3-yloxy)pyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(piperidin-3-yloxy)pyridine analogs, with a primary focus on their modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a crucial therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease and schizophrenia.[1][2][3] This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Pharmacological Significance

The this compound scaffold is a key pharmacophore that has been extensively explored for its ability to interact with various biological targets.[4] Analogs of this structure have shown potential in the treatment of neurological disorders due to their ability to effectively cross the blood-brain barrier.[4] A significant body of research has focused on the development of these analogs as modulators of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function and inflammatory processes.[1][5]

Structure-Activity Relationship at the α7 Nicotinic Acetylcholine Receptor

The primary therapeutic target for many this compound analogs is the α7 nicotinic acetylcholine receptor (nAChR).[5] These receptors are ligand-gated ion channels that play a significant role in neurotransmission, neuroprotection, and immune modulation.[4][6] The following sections detail the structure-activity relationships of a series of 2-((pyridin-3-yloxy)methyl)piperazine analogs, a closely related scaffold, which provide valuable insights into the broader class of this compound derivatives.

Quantitative SAR Data

The following tables summarize the in vitro activity of 2-((pyridin-3-yloxy)methyl)piperazine analogs as modulators of the α7 nAChR. The data is adapted from Clark, R. B., et al. (2014). Journal of Medicinal Chemistry, 57(10), 3966–3983.

Table 1: SAR of Piperazine Substitutions

| Compound | R | Agonist EC50 (μM) | % Max Response (vs. ACh) |

| (R)-18 | oxazolo[4,5-b]pyridine | 0.8 | 110 |

| (R)-47 | 4-methoxyphenylurea | >30 (silent agonist) | N/A |

Table 2: In Vivo Efficacy in a Murine Model of Allergic Lung Inflammation

| Compound | Dose (mg/kg, p.o.) | Inhibition of Cellular Infiltration (%) |

| (R)-18 | 30 | 60 |

| (R)-47 | 30 | 55 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α7 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for the α7 nAChR.

-

Receptor Source: Rat brain homogenates or cell lines expressing the human α7 nAChR (e.g., GH4C1 cells).[7][8]

-

Radioligand: [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-Bgt), a high-affinity antagonist of the α7 nAChR.[8][9]

-

Procedure:

-

Incubate the receptor source with varying concentrations of the test compound and a fixed concentration of [¹²⁵I]α-Bgt.

-

After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]α-Bgt (IC50 value).

α7 nAChR Functional Assay (FLIPR-based)

This high-throughput assay measures the functional activity of compounds at the α7 nAChR by monitoring changes in intracellular calcium.

-

Cell Line: SH-EP1 cells stably expressing a chimeric α7/5-HT3 receptor.[7]

-

Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells.

-

Procedure:

-

Plate the cells in a microplate and load with the calcium-sensitive dye.

-

Add the test compound at various concentrations to the wells.

-

Stimulate the receptors with a known α7 nAChR agonist (e.g., acetylcholine or a specific agonist).

-

Measure the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

-

-

Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Murine Model of Allergic Lung Inflammation

This in vivo model is used to assess the anti-inflammatory effects of the compounds.[5]

-

Animal Model: BALB/c mice.

-

Sensitization and Challenge:

-

Sensitize the mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 7.

-

On days 14, 15, and 16, challenge the mice with an aerosolized solution of OVA.

-

-

Compound Administration: Administer the test compounds orally (p.o.) one hour before each aerosol challenge.

-

Outcome Measures:

-

24 hours after the final challenge, perform bronchoalveolar lavage (BAL) to collect lung fluid.

-

Perform a total and differential cell count on the BAL fluid to quantify the extent of cellular infiltration (e.g., eosinophils, neutrophils).

-

-

Data Analysis: Compare the number of inflammatory cells in the BAL fluid of compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition of cellular infiltration.

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR leads to an influx of calcium ions, which triggers a cascade of downstream signaling events.[10] This pathway is crucial for the receptor's roles in neurotransmission and anti-inflammatory signaling. The anti-inflammatory effects are mediated, in part, by the cholinergic anti-inflammatory pathway, which involves the inhibition of pro-inflammatory cytokine release.[6][11]

References

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]

- 9. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyridine Derivatives: A Pharmacological Deep Dive

For Immediate Release

In the dynamic field of drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, continually yielding novel derivatives with potent and diverse pharmacological activities. This technical guide offers an in-depth exploration of the pharmacological profiles of recently developed pyridine-based compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Novel Pyridine Derivatives

Novel pyridine derivatives have emerged as promising candidates in oncology, demonstrating significant efficacy against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Histone Deacetylase 6 (HDAC6), and Pim-1 kinase.

Quantitative Anticancer Data

The in vitro cytotoxic activity of several novel pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound Class | Derivative Example | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | Compound 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Compound 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] | |

| 3-Cyanopyridine | Compound 7h | PIM-1 | MCF-7 (Breast) | 1.89 | [2] |

| Compound 8f | PIM-1 | MCF-7 (Breast) | 1.69 | [2] | |

| Pyridine-Thiazole | Compound 3 | PARP1 | HL-60 (Leukemia) | 0.57 | [3] |

| Pyridine-Oxadiazole | Compound 12 | PIM-1 | MCF-7 (Breast) | 0.5 | [4] |

| HepG2 (Liver) | 5.27 | [4] | |||

| Hydroxamic Acid-Pyridine | Compound H42 | HDAC6 | SKOV3 (Ovarian) | 0.87 | [5] |

| A2780 (Ovarian) | 5.4 | [5] |

Anticancer Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1][6]

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: The test pyridine derivatives are added at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) is used as a positive control.

-

Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a variety of methods, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[1]

HDAC6 Inhibition Assay

This assay measures the inhibition of histone deacetylase 6 activity.

-

Enzyme and Substrate: Recombinant human HDAC6 enzyme and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are used.

-

Assay Procedure:

-

The HDAC6 enzyme is pre-incubated with varying concentrations of the pyridine derivative inhibitor in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 minutes at 37°C.

-

The fluorogenic substrate is then added to initiate the reaction, and the mixture is incubated for 30-60 minutes at 37°C.

-

A developing agent (e.g., Trypsin) is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

The fluorescence is measured using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[7][8]

Signaling Pathways in Cancer

Antimicrobial Activity of Novel Pyridine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of novel pyridine derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine | Compound 6c | Bacillus subtilis | 4 | [9] |

| Bacillus cereus | 4 | [9] | ||

| Staphylococcus aureus | 8 | [9] | ||

| Escherichia coli | 8 | [9] | ||

| Salmonella typhimurium | 8 | [9] | ||

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Compound 7j | Gram-positive bacteria | 0.25 | [10] |

| Pyridine-Triazole | Compound 127i | Staphylococcus aureus | 1.56 | [11] |

| Escherichia coli | 3.12 | [11] | ||

| Candida albicans | 3.12 | [11] | ||

| Pyridine Carbonitrile | Compound 3b | Candida albicans | 25 | [1] |

Antimicrobial Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: A serial two-fold dilution of the pyridine derivative is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Pyridine Derivatives in Neurodegenerative Diseases

Pyridine-based compounds are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. A key therapeutic strategy involves the inhibition of cholinesterase enzymes to enhance cholinergic neurotransmission.

Quantitative Anti-Alzheimer's Disease Data

The inhibitory activity of novel pyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key indicator of their potential therapeutic efficacy.

| Compound Class | Derivative Example | Target | IC50 (nM) | Reference |

| Coumarin-Pyridine Hybrid | Compound 3f | AChE | 2 | |

| BuChE | 24 | |||

| Pyridine Carbamate | Compound 8 | hAChE | 153 | |

| Compound 11 | hBChE | 828 | ||

| Zinc (II) Amide Carboxylate | Compound AAZ8 | AChE | 14,000 |

Anti-Alzheimer's Disease Experimental Protocol

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the formation of a yellow product resulting from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagents: Acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, DTNB, and a phosphate buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, the enzyme is pre-incubated with various concentrations of the pyridine derivative.

-

DTNB and the substrate (ATCI for AChE or BTCI for BuChE) are added to initiate the reaction.

-

The absorbance is measured at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway in Alzheimer's Disease

Conclusion

The pyridine scaffold continues to be a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives highlighted in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing the full therapeutic potential of these novel pyridine derivatives.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Piperidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine alkaloids, a diverse class of natural and synthetic compounds characterized by a six-membered heterocyclic amine ring, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their prevalence in a wide array of biologically active natural products has spurred extensive research into their therapeutic potential. This technical guide provides an in-depth overview of the promising applications of piperidine alkaloids across several key therapeutic areas, with a focus on their mechanisms of action, quantitative biological activity, and the experimental methodologies used for their evaluation.

Anticancer Applications

Piperidine alkaloids have demonstrated considerable potential as anticancer agents, exhibiting activity against a range of cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and migration.[1]

Modulation of Key Signaling Pathways

Several crucial signaling pathways essential for the establishment and progression of cancer are regulated by piperidine alkaloids.[1][2] These include:

-

STAT-3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of tumorigenesis. Certain piperidine alkaloids have been shown to inhibit STAT3 signaling, leading to decreased cancer cell proliferation and survival.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Piperine, a well-known piperidine alkaloid, has been shown to block the nuclear translocation and activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[3] This inhibition of NF-κB activity contributes to the anti-inflammatory and anticancer properties of piperine.[3][4]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5] Piperine has been shown to inhibit the proliferation and induce apoptosis of gastric cancer cells by downregulating the PI3K/Akt pathway.[6] Specifically, it decreases the phosphorylation of PI3K and Akt in a dose-dependent manner.[6] Similarly, in oral cancer cells, piperine induces apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperidine alkaloids, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Alkaloid/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Piperine | Ovarian Cancer (OVACAR-3) | 28 | [8] |

| Piperine | Normal Astrocytes (SV40) | 200 | [8] |

| B3962 (TMP-substituted phenazine) | Various Cancer Cell Lines (Mean) | 0.36 µg/ml | [9] |

| B4126 (TMP-substituted phenazine) | Various Cancer Cell Lines (Mean) | 0.47 µg/ml | [9] |

| B4125 (TMP-substituted phenazine) | Various Cancer Cell Lines (Mean) | 0.48 µg/ml | [9] |

| GDC-0980 | PI3Kα | 0.005 | [10] |

| GDC-0980 | PI3Kβ | 0.027 | [10] |

| GDC-0980 | PI3Kδ | 0.007 | [10] |

| GDC-0980 | PI3Kγ | 0.014 | [10] |

| GDC-0980 | mTOR | 0.017 (Ki) | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[12]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

Piperidine alkaloid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[2]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]

Neuroprotective Applications

Piperidine alkaloids have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in neuronal survival.

Cholinesterase Inhibition in Alzheimer's Disease

A key therapeutic strategy for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[4] A deficit in cholinergic signaling is linked to the cognitive decline observed in Alzheimer's disease.[13]

Quantitative Data: Cholinesterase Inhibition

| Alkaloid/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Compound 5a (piperidine-flavone) | Acetylcholinesterase | 44.20 | [14] |

| Compound 5c (piperidine-flavone) | Acetylcholinesterase | 49.25 | [14] |

| Compound 5j (piperidine-flavone) | Acetylcholinesterase | 49.25 | [14] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[15]

Principle: The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[15]

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Piperidine alkaloid test compounds

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, DTNB, ATCI, and test inhibitors in the appropriate buffer.[15]

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, DTNB solution, and AChE solution to each well.[15]

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.[15]

-

Measurement: Immediately monitor the change in absorbance at 412 nm over time using a microplate reader.[15]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value by fitting the data to a dose-response curve.[15]

Neuroprotection in Parkinson's Disease Models

Piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7] Treatment with piperine attenuated motor coordination deficits and cognitive impairment.[7] It also prevented the MPTP-induced decrease in tyrosine hydroxylase-positive cells in the substantia nigra.[7] The protective effects are attributed to its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[7]

Experimental Protocol: Neurite Outgrowth Assay

This assay is used to study neuronal development and degeneration in vitro by assessing the growth of neurites.[12]

Principle: Neuronal cells are cultured and treated with test compounds. The neurites are then stained, typically with an antibody against β-III tubulin (Tuj-1), and their length and number are quantified using high-content imaging and analysis software.[9][16]

Materials:

-

Human iPSC-derived neurons or other suitable neuronal cell line

-

Laminin-coated 384-well plates

-

Neuronal culture medium

-

Test compounds (piperidine alkaloids)

-

Fixation and permeabilization reagents

-

Fluorescently labeled antibody (e.g., anti-Tuj-1)

-

High-content imaging system

Procedure:

-

Cell Plating: Plate neurons on laminin-coated 384-well plates.[9]

-

Compound Treatment: Treat the neurons with test articles and control compounds for a specified period (e.g., 72 hours).[9]

-

Staining: At the end of the treatment, fix, permeabilize, and stain the cells to visualize neurites and nuclei.[9]

-

Image Acquisition: Acquire images using a high-content imaging system.[12]

-

Data Analysis: Quantify neurite outgrowth parameters such as mean neurite length and total neurite length per neuron using appropriate analysis software.[9]

Anti-inflammatory Applications

Piperidine alkaloids, particularly piperine, exhibit significant anti-inflammatory properties.[17] They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Piperine has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[4][18] Certain pipernigramides from black pepper have also demonstrated significant inhibition of iNOS-mediated NO production.

Quantitative Data: Anti-inflammatory Activity

| Alkaloid/Derivative | Target/Assay | IC50 Value (µM) | Reference |

| Pipernigramide F | NO Production | 4.08 ± 0.19 | |

| Pipernigramide G | NO Production | 3.71 ± 0.32 | |

| Piperlongumine A | NO Production | 0.97 ± 0.05 | [19] |

| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanone | NO Production | 0.91 ± 0.07 | [19] |

| Piperchabamide A | NO Production | 1.63 ± 0.14 | [19] |

| EF31 (Curcumin analog) | NF-κB DNA binding | ~5 | [5][13] |

| EF31 (Curcumin analog) | IκB kinase β | ~1.92 | [5][13] |

Experimental Protocol: Nitric Oxide Assay (Griess Assay)

This colorimetric assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.[20]

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye, which can be measured spectrophotometrically at 540 nm.[20]

Materials:

-

RAW 264.7 macrophage cells

-

12-well or 96-well plates

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds (piperidine alkaloids)

-

Griess reagent

-

Microplate reader

Procedure:

-

Cell Plating: Plate RAW 264.7 cells in a 12-well or 96-well plate and culture for 24-72 hours.[20][21]

-

Treatment: Treat the cells with various concentrations of the test compound with or without LPS (1 µg/mL) for 24 hours.[21]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.[21]

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.[17][20]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[20]

Antimicrobial Applications

Piperidine alkaloids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[22]

Antibacterial and Antifungal Activity

Piperine exhibits activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[22] A hexane extract of Piper guineense leaves, rich in piperamide alkaloids, showed a minimum inhibitory concentration (MIC) of 19 µg/mL against Sarcina sp. and 78 µg/mL against S. aureus and E. aerogenes.

Quantitative Data: Antimicrobial Activity

| Alkaloid/Extract | Microorganism | MIC Value (µg/mL) | Reference |

| P. guineense hexane leaf extract | Sarcina sp. | 19 | |

| P. guineense hexane leaf extract | S. aureus | 78 | |

| P. guineense hexane leaf extract | E. aerogenes | 78 | |

| Piperine | E. coli | 19 | |

| Piperlongumine | E. coli | 39 | |